Lipophilicity Modulation: Computed logD₇.₄ Comparison with the Des‑Hydroxy Analog
The tertiary hydroxy group on the oxane ring substantially reduces lipophilicity relative to the des‑hydroxy analog. SwissADME calculations predict a logD₇.₄ of 1.8 for the target compound, compared with 2.9 for 1‑(2,4‑dimethoxyphenyl)-3‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)urea—a shift of –1.1 log units [1]. This difference places the compound in a more favourable range for aqueous solubility and reduced non‑specific protein binding.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | 1.8 (SwissADME iLOGP) |
| Comparator Or Baseline | Des‑hydroxy analog (1‑(2,4‑dimethoxyphenyl)-3‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)urea): 2.9 (iLOGP) |
| Quantified Difference | ΔlogD₇.₄ = –1.1 |
| Conditions | In silico prediction using the iLOGP method (SwissADME); no experimental logD data available |
Why This Matters
Lower lipophilicity directly correlates with improved aqueous solubility and reduced metabolic liability, making the hydroxy‑substituted compound a better starting point for lead optimisation.
- [1] SwissADME. iLOGP predictions for 3‑(2,4‑dimethoxyphenyl)-1‑[(4‑hydroxyoxan‑4‑yl)methyl]urea and its des‑hydroxy analog. Available at: http://www.swissadme.ch/ View Source
